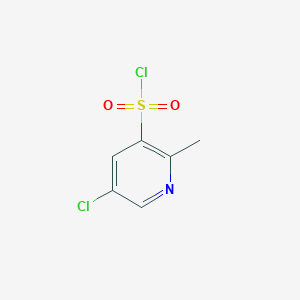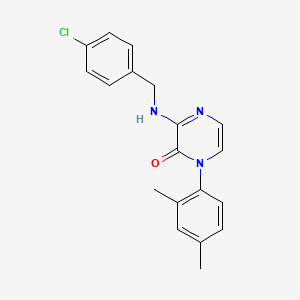
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one, also known as CP-945,598, is a pyrazinone derivative that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
作用机制
The mechanism of action of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been extensively studied. This compound has been found to act as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of pain, inflammation, and seizure activity. By blocking the CB1 receptor, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one is able to reduce pain and inflammation, and prevent seizures.
生化和生理效应
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the release of anti-inflammatory cytokines such as interleukin-10. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. These biochemical effects contribute to the anti-inflammatory and analgesic properties of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one.
实验室实验的优点和局限性
One advantage of using 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one in lab experiments is its selective antagonism of the CB1 receptor. This allows for the study of the specific effects of CB1 receptor blockade on pain, inflammation, and seizure activity. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments.
One limitation of using 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one in lab experiments is its selectivity for the CB1 receptor. This limits its potential applications to conditions that are regulated by this receptor. Additionally, the effects of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one may be influenced by factors such as age, sex, and genetic variability, which can complicate the interpretation of lab results.
未来方向
There are several potential future directions for the study of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the mechanisms of action of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one, and to identify potential applications for this compound in other areas of medicine. Finally, the development of new analogs of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one may lead to the discovery of compounds with improved efficacy and safety profiles.
合成方法
The synthesis method for 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one involves the reaction of 4-chlorobenzylamine with 2,4-dimethylpyrazine-3,5-dicarbonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. This synthesis method has been described in detail in several scientific publications.
科学研究应用
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been studied for its potential therapeutic applications in a variety of scientific research studies. This compound has been found to have anti-inflammatory and analgesic effects, and has been studied for its potential use in the treatment of chronic pain and inflammatory conditions. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been shown to have anticonvulsant properties, and has been studied for its potential use in the treatment of epilepsy.
属性
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(2,4-dimethylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-3-8-17(14(2)11-13)23-10-9-21-18(19(23)24)22-12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHPNNNGNWSSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)
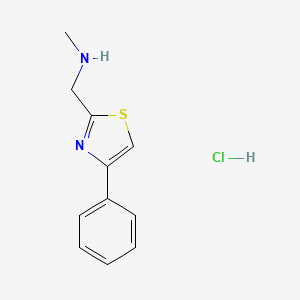
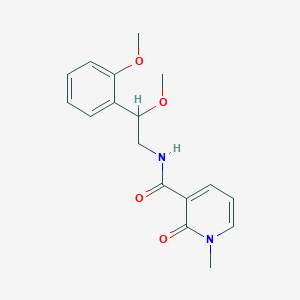
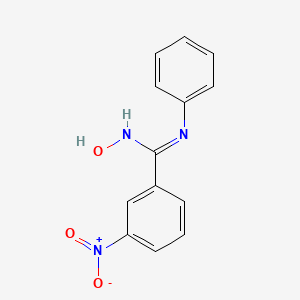
![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)


![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
